Home > Products > Screening Compounds P138850 > 2-{4-[(2-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{4-[(2-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{4-[(2-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4496903
CAS Number:
Molecular Formula: C21H18N6O2
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

For instance, one study details the synthesis of various pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines using a (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile derivative as a starting material. This involved reacting the starting material with triethyl orthoformate followed by hydrazine hydrate to form an amino imino compound. This intermediate could then be further reacted with various reagents like diethyl dicarbonate, hydrazine hydrate, and aldehydes to produce diverse pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives. [ [] ]

Another study describes a synthetic route for related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines using a biphenyl-substituted precursor. This method involved oxidative cyclization of the precursor with FeCl3 followed by a Dimroth rearrangement to afford the desired products. [ [] ]

Molecular Structure Analysis

The molecular structure of 2-{4-[(2-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be analyzed based on its chemical name and the structures of related compounds reported in the literature. It consists of a central pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine tricyclic core. This core structure is substituted with a 7-methyl group on the pyrazole ring and a 2-{4-[(2-methoxyphenoxy)methyl]phenyl} group at the 2-position. [ [] ]

For example, the 5-amino group in these compounds is known to undergo various reactions, including acylation, alkylation, and formation of ureas and thioureas. The nitrogen atoms within the tricyclic core can also participate in reactions, such as alkylation, leading to the formation of quaternary salts. [ [], [] ]

Adenosine, a purine nucleoside, plays various roles in cellular signaling, acting through four receptor subtypes: A1, A2A, A2B, and A3. Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been shown to act as antagonists for certain adenosine receptor subtypes, particularly A2A and A3. [ [], [], [], [], [], [], [] ]

The mechanism of action of these antagonists involves competing with adenosine for binding to the receptor's active site. This binding prevents adenosine from activating the receptor and triggering its downstream signaling pathways. The specific receptor subtype targeted by a given compound depends on its structural features and substitutions. [ [], [], [], [], [], [], [] ]

Applications

- Adenosine Receptor Pharmacology Research: Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have proven valuable in investigating the role of adenosine receptors in various physiological and pathological processes. Researchers utilize these compounds as pharmacological tools to block specific adenosine receptor subtypes and study their effects on cellular signaling, neurotransmission, and other biological functions. [ [], [], [], [], [], [], [] ]

- Development of Potential Therapeutics: Based on their pharmacological activity, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been explored as potential drug candidates for various conditions, including Parkinson's disease, Alzheimer's disease, inflammation, and cancer. [ [], [], [], [], [], [] ]

- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives with different substitutions helps researchers understand how specific structural features affect their biological activity and pharmacological properties. This information guides the design and optimization of more potent and selective compounds. [ [], [], [], [], [], [] ]

- Chemical Probe Development: Due to their ability to bind selectively to specific biomolecules, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines can be developed as chemical probes for studying biological pathways and identifying new drug targets. [ [], [], [] ]

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a potent and selective adenosine A2A receptor antagonist. [, , , , , , ] It has shown potential for treating Parkinson's disease [, ] and has been investigated for its neuroprotective properties in various models, including models of Huntington's disease and Alzheimer's disease. [, ] SCH58261 has also been explored for its ability to modulate the expression of A1 adenosine receptors in the developing avian retina. []

KW-6002 ((E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione)

Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist. [, , ] It has demonstrated therapeutic potential in animal models of Parkinson's disease and has been investigated for its ability to modulate the effects of l-DOPA, a common treatment for Parkinson's disease. [, ] KW-6002 has also been studied for its effects on self-administration of delta-9-tetrahydrocannabinol (THC) in squirrel monkeys, suggesting its potential in treating marijuana dependence. []

8FB-PTP (5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c] pyrimidine)

Compound Description: 8FB-PTP is a potent and selective A2A adenosine receptor antagonist. [] This compound has been investigated for its potential in treating cardiovascular diseases and has been found to antagonize the effects of adenosine in models of vasorelaxation and platelet aggregation. []

CGS 15943 (5-amino-9-chloro-2-(2-furyl)-[1,2,4]-triazolo[1,5-c] quinazoline)

Compound Description: CGS 15943 is a non-xanthine adenosine receptor antagonist with affinity for both A2A and A1 receptor subtypes. [, ] It has been investigated for its effects on vasodilation and platelet aggregation, demonstrating weaker activity compared to 8FB-PTP. []

MRE 3008-F20 (5-N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: MRE 3008-F20 is a potent and selective antagonist of the human A3 adenosine receptor. [, ] It exhibits high affinity for the human A3 receptor subtype, with much lower affinity for A1, A2A, and A2B receptors. [] MRE 3008-F20 has been used as a radioligand to characterize the A3 receptor and study its function in various cell types, including neutrophils. [, ]

Compound 4 (5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride)

Compound Description: Compound 4 is a highly potent, selective, and water-soluble antagonist of the human A3 adenosine receptor. [] It exhibits the highest affinity and selectivity for the human A3 receptor subtype compared to any other reported compound. [] This makes it an excellent candidate for studying the role of A3 receptors in various physiological and pathological processes.

Properties

Product Name

2-{4-[(2-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[4-[(2-methoxyphenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H18N6O2/c1-26-20-16(11-23-26)21-24-19(25-27(21)13-22-20)15-9-7-14(8-10-15)12-29-18-6-4-3-5-17(18)28-2/h3-11,13H,12H2,1-2H3

InChI Key

QBCLOUJZQLGXRL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC=CC=C5OC

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC=CC=C5OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.